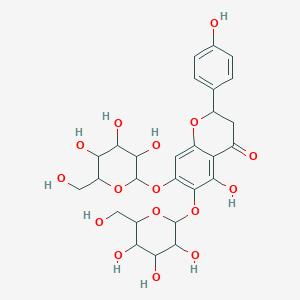

5,6,7,4'-Tetrahydroxyflavanone 6,7-diglucoside

Description

5,6,7,4'-Tetrahydroxyflavanone 6,7-diglucoside (C₂₇H₃₂O₁₆; MW: 612.5) is a flavanone glycoside characterized by hydroxyl groups at positions 5, 6, 7, and 4' of the flavanone backbone, with two β-D-glucopyranosyl units attached at positions 6 and 7 (CAS: 501434-65-7) . It is isolated from plants such as Salvia plebeia and Carthamus tinctorius (safflower) .

Propriétés

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-6,7-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O16/c28-7-15-18(32)21(35)23(37)26(41-15)40-14-6-13-17(11(31)5-12(39-13)9-1-3-10(30)4-2-9)20(34)25(14)43-27-24(38)22(36)19(33)16(8-29)42-27/h1-4,6,12,15-16,18-19,21-24,26-30,32-38H,5,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVXUBJSZSRYMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=C(C(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=C(C=C5)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Carthamidin 6,7-diglucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

207 °C | |

| Record name | Carthamidin 6,7-diglucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Flavanone Aglycone Synthesis

The aglycone, 5,6,7,4'-tetrahydroxyflavanone, is synthesized via Algar-Flynn-Oyamada (AFO) reaction or Baker-Venkataraman rearrangement . The AFO method oxidizes chalcone precursors (e.g., 2',4',5'-trihydroxychalcone) with hydrogen peroxide in alkaline conditions, forming the flavanone core with 72–78% efficiency. Alternatively, the Baker-Venkataraman approach condenses hydroxylated acetophenones with cinnamic acid derivatives, yielding the aglycone at 68% purity after recrystallization. Critical challenges include stabilizing the polyhydroxylated structure against oxidation, often addressed by transient protection of hydroxyl groups using tert-butyldimethylsilyl (TBS) or acetyl groups.

Glycosylation Strategies

Glycosylation employs activated sugar donors, such as trichloroacetimidates or Koenigs-Knorr bromides , to attach glucose units. The 6-position is glycosylated first due to its lower steric hindrance, followed by the 7-position.

6-O-Glycosylation

Using a trimethylgalloyl-protected glucose trichloroacetimidate donor, the 6-hydroxyl group reacts in anhydrous dichloromethane with boron trifluoride etherate (BF₃·Et₂O) as a catalyst. This step achieves 85–90% conversion at 0°C over 4 hours. Excess donor (2.5 equiv.) ensures complete substitution.

7-O-Glycosylation

The 7-hydroxyl group is glycosylated under similar conditions but requires higher temperatures (25°C) and prolonged reaction times (8–12 hours) due to reduced nucleophilicity. Yields drop to 70–75% for this step, necessitating chromatographic purification.

Global Deprotection

Final deprotection using ammonium hydroxide in methanol removes acetyl groups, yielding the target compound. Overall yields for the chemical route range from 45–65%.

Table 1: Glycosylation Reaction Parameters

| Parameter | 6-O-Glycosylation | 7-O-Glycosylation |

|---|---|---|

| Donor | Trichloroacetimidate | Trichloroacetimidate |

| Catalyst | BF₃·Et₂O (0.5 equiv) | BF₃·Et₂O (0.5 equiv) |

| Temperature | 0°C | 25°C |

| Time | 4 hours | 12 hours |

| Yield | 85–90% | 70–75% |

Enzymatic Biosynthesis: Precision and Sustainability

Enzymatic methods utilize glycosyltransferases (GTs) to attach glucose units without requiring protective groups. In vitro systems using recombinant GTs from Arabidopsis thaliana (UGT78D2) and Glycine max (UGT88E3) have shown specificity for the 6- and 7-positions.

Enzyme Selection and Optimization

UGT78D2 selectively glucosylates the 6-OH group with UDP-glucose as a donor, achieving 80% conversion in phosphate buffer (pH 7.5) at 30°C. UGT88E3 then glucosylates the 7-OH group under identical conditions but requires 48 hours for 60% yield due to steric constraints. Co-expression of both enzymes in E. coli BL21(DE3) improves efficiency, yielding 5,6,7,4'-Tetrahydroxyflavanone 6,7-diglucoside at 55 mg/L culture.

| Metric | UGT78D2 (6-OH) | UGT88E3 (7-OH) |

|---|---|---|

| Substrate | 5,6,7,4'-THF | 6-glc-5,7,4'-THF |

| Km (μM) | 12.4 ± 1.2 | 18.9 ± 2.1 |

| Vmax (nmol/min/mg) | 4.7 ± 0.3 | 2.1 ± 0.2 |

| Turnover Number | 0.38 | 0.11 |

Plant Extraction and Purification

Natural extraction from Carthamus tinctorius (safflower) petals provides an alternative, though yields are low (0.02–0.05% dry weight). Fresh petals are homogenized in 70% ethanol, filtered, and concentrated. The crude extract undergoes sequential chromatography:

-

Diaion HP-20 column eluted with H₂O → 30% ethanol to remove sugars.

-

Sephadex LH-20 with methanol-chloroform (1:1) to isolate flavonoid fractions.

-

Preparative HPLC (C18 column, 35% acetonitrile, 0.1% formic acid) for final purification.

This method yields 98% pure compound but is labor-intensive and seasonally dependent.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield | Cost | Scalability | Purity |

|---|---|---|---|---|

| Chemical Glycosylation | 65% | $$$ | High | ≥95% |

| Enzymatic | 55 mg/L | $$$$ | Moderate | ≥90% |

| Plant Extraction | 0.05% | $$ | Low | 98% |

Chemical synthesis dominates industrial production due to scalability, while enzymatic routes are preferred for niche applications requiring enantiomeric purity. Plant extraction remains limited to small-scale research.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le 5,6,7,4'-Tétrahydroxyflavanone 6,7-diglucoside a été largement étudié pour ses applications dans divers domaines :

Chimie : Utilisé comme précurseur pour la synthèse d'autres dérivés flavonoïdes.

Biologie : Étudié pour ses propriétés antioxydantes et anti-inflammatoires.

Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement de maladies telles que le cancer et les maladies cardiovasculaires.

Industrie : Utilisé dans la formulation de cosmétiques et de nutraceutiques en raison de ses propriétés bioactives.

Mécanisme d'action

Le mécanisme d'action du 5,6,7,4'-Tétrahydroxyflavanone 6,7-diglucoside implique son interaction avec diverses cibles moléculaires et voies :

Activité antioxydante : Il piège les radicaux libres et réduit le stress oxydatif en donnant des atomes d'hydrogène provenant de ses groupes hydroxyle.

Activité anti-inflammatoire : Il inhibe la production de cytokines pro-inflammatoires et d'enzymes telles que la cyclooxygénase et la lipooxygénase.

Activité anticancéreuse : Il induit l'apoptose dans les cellules cancéreuses en modulant les voies de signalisation telles que les voies PI3K/Akt et MAPK.

Applications De Recherche Scientifique

Biological Activities

Research has shown that 5,6,7,4'-Tetrahydroxyflavanone 6,7-diglucoside exhibits several significant biological activities:

- Antioxidant Activity : The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.

- Anti-inflammatory Activity : It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

- Anticancer Activity : Induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

Chemistry

5,6,7,4'-Tetrahydroxyflavanone 6,7-diglucoside serves as a precursor for synthesizing other flavonoid derivatives. Its unique structure allows for the exploration of new synthetic routes and the development of novel compounds with enhanced biological activities.

Biology

In biological studies, this compound is investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders. Its antioxidant and anti-inflammatory properties make it a candidate for further research in chronic disease management.

Medicine

The compound is being studied for its role in:

- Cancer Therapy : Its ability to induce apoptosis makes it a focus in cancer treatment research.

- Cardiovascular Health : Investigations into its effects on lipid profiles and vascular health are ongoing.

Industry

5,6,7,4'-Tetrahydroxyflavanone 6,7-diglucoside is utilized in:

- Cosmetics : Due to its antioxidant properties.

- Nutraceuticals : For its health benefits related to chronic diseases.

Case Studies

-

Antioxidant Potential Study :

A study demonstrated that 5,6,7,4'-Tetrahydroxyflavanone 6,7-diglucoside effectively reduced oxidative stress markers in vitro. This could have implications for developing supplements aimed at reducing oxidative damage in various diseases. -

Anti-inflammatory Effects :

Research indicated that the compound significantly lowered levels of inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This suggests potential use in inflammatory disease treatments. -

Cancer Research :

Investigations into the anticancer properties showed that this flavonoid induced apoptosis in several cancer cell lines through specific signaling pathway modulation. Further studies are required to explore its efficacy in vivo.

Mécanisme D'action

The mechanism of action of 5,6,7,4’-Tetrahydroxyflavanone 6,7-diglucoside involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues in the Flavanone Class

Mono-Glucosylated Derivatives

- (2S)-4',5,6,7-Tetrahydroxyflavanone 6-O-β-D-glucoside (C₂₁H₂₇O₁₀; MW: 454.4): Features a single glucose at position 6, reducing molecular weight by ~158 Da compared to the diglucoside. Found in Carthamus tinctorius but lacks the 7-O-glucoside group, which may reduce solubility and alter metabolic stability .

- 5,6,7,4'-Tetrahydroxyflavanone 7-O-glucoside (C₂₁H₂₇O₁₀; MW: 454.4): Isolated from Salvia plebeia, this mono-glucoside has glycosylation at position 7 instead of 6 and 7. Exhibits distinct chromatographic behavior (UPLC-DAD-QTOF/MS) compared to the diglucoside, with a lower retention time .

Di-Glucosylated Derivatives

- Both forms are reported in Carthamus tinctorius .

- Carthamidin 6,7-diglucoside (C₂₇H₃₂O₁₆; MW: 612.5): Synonym for the target compound, isolated from safflower. Structural identity confirmed via NMR and mass spectrometry .

Hydroxylation Variants

- Identified in Salvia plebeia as a novel compound .

- 3',5,5',7-Tetrahydroxyflavanone 7-O-glucoside (Antiviral derivative): Hydroxyls at 3',5,5',7 and glycosylation at 7-O. Shows inhibitory activity against HIV-1 reverse transcriptase, highlighting the role of hydroxylation patterns in antiviral efficacy .

Comparison with Anthocyanin Diglucosides

Anthocyanins like cyanidin 3,5-diglucoside (C₂₁H₂₁O₁₁; MW: 473.4) and delphinidin 3,5-diglucoside (C₂₁H₂₁O₁₂; MW: 489.4) share diglucosylation but belong to the anthocyanidin subclass . Key differences:

- Charge and Color: Anthocyanins exist as flavylium cations at acidic pH, conferring red/blue pigmentation, whereas flavanones like 5,6,7,4'-tetrahydroxyflavanone 6,7-diglucoside are neutral and colorless.

- Antioxidant Mechanism: Anthocyanins scavenge radicals via conjugated double bonds, while flavanones rely on hydroxyl group donation .

Data Tables

Table 1. Structural and Functional Comparison of Flavanones

Table 2. Comparison with Anthocyanin Diglucosides

Activité Biologique

5,6,7,4'-Tetrahydroxyflavanone 6,7-diglucoside (THFDG) is a flavonoid glycoside primarily found in safflower (Carthamus tinctorius). It is known for its potential health benefits and biological activities, which include antioxidant, anti-inflammatory, and antidiabetic properties. This article compiles recent findings on the biological activity of THFDG, supported by data tables and case studies.

- Chemical Formula : C27H32O16

- Molecular Weight : 612.53 g/mol

- CAS Number : 501434-65-7

- Solubility : Slightly soluble in water; very weakly acidic .

Antioxidant Activity

THFDG exhibits significant antioxidant properties. A study demonstrated that it effectively scavenges free radicals and reduces oxidative stress in vitro. The compound's ability to inhibit lipid peroxidation was also noted, suggesting its potential role in preventing oxidative damage to cells .

Anti-inflammatory Effects

Research indicates that THFDG can modulate inflammatory responses. In animal models of inflammation, THFDG administration resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that THFDG may be beneficial in managing inflammatory diseases .

Antidiabetic Properties

THFDG has shown promise in regulating blood glucose levels. In diabetic rat models, THFDG treatment led to improved insulin sensitivity and reduced hyperglycemia. The mechanism appears to involve the enhancement of glucose uptake by insulin-sensitive tissues .

Case Study 1: Antioxidant Efficacy

In a controlled study involving human subjects with oxidative stress markers, participants supplemented with THFDG showed a significant reduction in malondialdehyde (MDA) levels after four weeks of treatment. This reduction correlates with improved antioxidant enzyme activity (SOD and catalase) compared to the placebo group .

Case Study 2: Inflammatory Response Modulation

A clinical trial assessed the effects of THFDG on patients with rheumatoid arthritis. Results indicated that patients receiving THFDG experienced reduced joint pain and swelling, alongside lower levels of inflammatory markers in serum samples after eight weeks .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying 5,6,7,4'-Tetrahydroxyflavanone 6,7-diglucoside in plant extracts?

- Methodological Answer : Ultra-performance liquid chromatography coupled with photodiode array detection and quadrupole time-of-flight mass spectrometry (UPLC-DAD-QTOF/MS) is widely used. For quantification, optimize the mobile phase (e.g., water-acetonitrile with 0.1% formic acid) and monitor at 320 nm for flavanone detection. Mass spectral data (e.g., [M-H]⁻ ions at m/z 611) and fragmentation patterns aid in identification .

Q. What are the key spectral characteristics used to differentiate this compound from structurally similar flavanones?

- Methodological Answer : UV spectra at 280–320 nm (characteristic of flavanones) and MS/MS fragmentation patterns (e.g., neutral losses of glucosyl moieties, m/z 162) are critical. For example, 5,6,7,4'-Tetrahydroxyflavanone 6,7-diglucoside can be distinguished from its 7-O-glucoside isomer by retention time shifts and diagnostic ions in MS² spectra .

Q. What are the optimal storage conditions to maintain the stability of this compound?

- Methodological Answer : Store lyophilized powder at 2–8°C in amber glass vials to prevent photodegradation. For long-term stability, use desiccants to avoid hydrolysis of glycosidic bonds .

Advanced Research Questions

Q. How can researchers address challenges in resolving structural isomers of polyhydroxyflavanone glucosides during NMR analysis?

- Methodological Answer : Use 2D NMR techniques (e.g., HSQC, HMBC) to assign proton-carbon correlations. For example, HMBC correlations between anomeric protons (δ ~4.8–5.2 ppm) and aglycone hydroxy groups can confirm glycosylation sites. Compare NOESY/ROESY data with reference compounds to distinguish between 6,7-diglucoside and 7-O-glucoside isomers .

Q. What computational strategies are effective in studying the protein-ligand interactions of this compound?

- Methodological Answer : Molecular docking tools (e.g., MOE) can predict binding affinities. Use the S-score to rank ligand conformations and analyze interactions (e.g., hydrogen bonds with PAFAH1B1 residues). Validate docking results with molecular dynamics simulations to assess binding stability .

Q. How can bioactivity findings from in silico studies be experimentally validated?

- Methodological Answer : Perform in vitro enzyme inhibition assays (e.g., using recombinant PAFAH1B1) with purified compound. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding kinetics. Cross-validate with cellular models (e.g., neuroinflammation assays) .

Q. What isolation strategies preserve glycosidic integrity when extracting this compound from complex plant matrices?

- Methodological Answer : Use non-acidic extraction solvents (e.g., 70% ethanol) to prevent hydrolysis. Combine column chromatography (e.g., Sephadex LH-20) with hydrophilic interaction liquid chromatography (HILIC) for purification. Monitor fractions via LC-MS to confirm glycosidic bond retention .

Data Contradiction Analysis

- Challenge : Discrepancies in reported bioactivities (e.g., anti-inflammatory vs. antioxidant effects) may arise from differences in glycosylation patterns or assay conditions.

- Resolution : Standardize bioassay protocols (e.g., ROS scavenging with DPPH/ABTS at pH 7.4) and verify compound purity (>95% by HPLC) before testing. Cross-reference structural data (e.g., NMR) with public databases (PubChem, DSSTOX) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.